molecular formula C18H18BrN3O3 B14949134 N-(3-bromophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide

N-(3-bromophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B14949134
M. Wt: 404.3 g/mol
InChI Key: NHJOFRUXVUDZLA-UDWIEESQSA-N
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Description

N-(3-BROMOPHENYL)-3-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a hydrazinecarbonyl moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMOPHENYL)-3-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves the condensation of 3-bromobenzaldehyde with 2-methoxybenzaldehyde hydrazone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMOPHENYL)-3-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-BROMOPHENYL)-3-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-3-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-BROMOPHENYL)-3-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE
  • N-(3-BROMOPHENYL)-3-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE

Uniqueness

N-(3-BROMOPHENYL)-3-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to the presence of both bromophenyl and methoxyphenyl groups, which confer specific chemical properties and biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H18BrN3O3

Molecular Weight

404.3 g/mol

IUPAC Name

N-(3-bromophenyl)-N'-[(E)-(2-methoxyphenyl)methylideneamino]butanediamide

InChI

InChI=1S/C18H18BrN3O3/c1-25-16-8-3-2-5-13(16)12-20-22-18(24)10-9-17(23)21-15-7-4-6-14(19)11-15/h2-8,11-12H,9-10H2,1H3,(H,21,23)(H,22,24)/b20-12+

InChI Key

NHJOFRUXVUDZLA-UDWIEESQSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)CCC(=O)NC2=CC(=CC=C2)Br

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)CCC(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

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